hERG Selectivity vs 2-Aminobenzimidazole Series
Representative 2-(piperidin-3-yl)-1H-benzimidazoles demonstrated improved hERG selectivity over the previously identified 2-aminobenzimidazole series [1]. A specific exemplar, Antihistamine-1 (containing the 2-(piperidin-3-yl)-1H-benzimidazole core), exhibited a hERG IC50 of 0.8 μM , which is approximately 8-fold weaker than the prototypical hERG-liable H1-antihistamine terfenadine (hERG IC50 ≈ 0.1 μM) [2], indicating a substantially lower cardiac risk potential at therapeutic H1-occupancy concentrations.
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | hERG IC50 = 0.8 μM (Antihistamine-1, a 2-(piperidin-3-yl)-1H-benzimidazole derivative) |
| Comparator Or Baseline | Terfenadine: hERG IC50 ≈ 0.1 μM; 2-aminobenzimidazole series: higher hERG activity (qualitative improvement reported in [1]) |
| Quantified Difference | ~8-fold lower hERG affinity vs terfenadine; qualitatively improved vs 2-aminobenzimidazole series |
| Conditions | Patch-clamp electrophysiology or [³H]-dofetilide binding assay; human hERG-transfected cell lines |
Why This Matters
Procurement decisions for CNS drug-discovery programs must prioritize chemical starting points with a documented hERG selectivity margin, and the 2-(piperidin-3-yl)-1H-benzimidazole scaffold provides reproducible, cross-study evidence of reduced hERG liability relative to both the 2-aminobenzimidazole predecessor and the terfenadine class benchmark.
- [1] Lavrador-Erb K, et al. Bioorg Med Chem Lett. 2010;20(9):2916-2919. View Source
- [2] Redfern WS, et al. Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovasc Res. 2003;58(1):32-45. View Source
